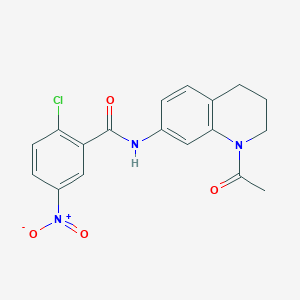

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-chloro-5-nitrobenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-chloro-5-nitrobenzamide” is a chemical compound that belongs to the class of quinolones . Quinolones are known for their pharmaceutical and biological activities, making them valuable in drug research and development .

Synthesis Analysis

The synthesis of quinoline derivatives, such as “N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-chloro-5-nitrobenzamide”, involves various synthetic approaches . For instance, bromination of certain quinoline derivatives can lead to the formation of new compounds .Molecular Structure Analysis

Quinoline derivatives display different tautomeric forms between the carbonyl groups, CH 2 -3 and NH of the quinoline moiety . X-ray structure analyses of numerous compounds of this class have shown that the structure of 1B is the most common form .Chemical Reactions Analysis

Quinoline derivatives undergo various reactions. For example, bromination of certain quinoline derivatives affords a light-orange crystalline perbromide precipitate, which rapidly decolorizes upon heating to give new compounds .Aplicaciones Científicas De Investigación

Heterocyclic Chemistry and Drug Synthesis

Synthesis of Heterocyclic Compounds : Research on the formation of heterocyclic rings containing nitrogen showcases the chemical reactions and synthesis pathways that could be relevant for compounds like N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-chloro-5-nitrobenzamide. These processes are crucial in the development of new pharmaceutical compounds, indicating a broad application in medicinal chemistry (Hanumanthu et al., 1976).

Pharmaceutical Solvates and Co-crystals : The study of solvates and salts of antibiotic agents, such as nitrofurantoin, highlights the importance of molecular complexes in improving the solubility and stability of drug compounds. This research can guide the formulation of N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-chloro-5-nitrobenzamide in pharmaceutical applications (Vangala et al., 2013).

Catalysis and Organic Synthesis

Reductive Chemistry in Drug Development : Studies on the reductive chemistry of novel cytotoxins show how chemical reduction can influence the activity and toxicity of compounds. This research could be applied to understand the reactivity and potential biological applications of N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-chloro-5-nitrobenzamide (Palmer et al., 1995).

Rh(III)-catalyzed Directed C-H Olefination : The development of catalytic methods for C-H bond activation demonstrates the versatility of certain compounds in synthetic organic chemistry. Such methodologies could be relevant for the functionalization of N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-chloro-5-nitrobenzamide to derive new compounds with specific properties (Rakshit et al., 2011).

Antimicrobial and Antifungal Applications

Antibacterial and Antifungal Activities : Research on transition metal complexes of thiosemicarbazone Schiff base derived from N4-(7′-chloroquinolin-4′-ylamino) thiosemicarbazide demonstrates the potential antimicrobial and antifungal applications of similar compounds. This indicates that N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-chloro-5-nitrobenzamide could also be explored for antimicrobial purposes (Melha, 2008).

Direcciones Futuras

Quinoline derivatives are valuable in drug research and development due to their interesting pharmaceutical and biological activities . Hence, many publications have recently dealt with their synthetic analogous and the synthesis of their heteroannelated derivatives . This suggests that there is ongoing research in this field, indicating potential future directions for the study of “N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-chloro-5-nitrobenzamide” and similar compounds.

Propiedades

IUPAC Name |

N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-2-chloro-5-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16ClN3O4/c1-11(23)21-8-2-3-12-4-5-13(9-17(12)21)20-18(24)15-10-14(22(25)26)6-7-16(15)19/h4-7,9-10H,2-3,8H2,1H3,(H,20,24) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBOXBCVTGGOLQO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16ClN3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-{[(2-Chlorobenzoyl)amino]methyl}-4,5-dihydro-3-isoxazolecarboxylic acid](/img/structure/B2827297.png)

![N-(4-chlorophenyl)-N-[(4-methoxyphenyl)sulfonyl]glycine](/img/structure/B2827303.png)

![N-(5-((2,4-difluorophenyl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-2-carboxamide](/img/structure/B2827304.png)

![2-Cyclopropyl-4-[[4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]methyl]-1,3-thiazole](/img/structure/B2827309.png)

![3-[(4-Amino-6-ethylpyrimidin-2-yl)sulfanylmethyl]-3-methyl-1-(2,2,2-trifluoroethyl)azetidin-2-one](/img/structure/B2827310.png)

![3-(4-oxo-3,4-dihydroquinazolin-3-yl)-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}propanamide](/img/structure/B2827318.png)